![molecular formula C14H16N4O4S2 B2554733 Methyl 3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate CAS No. 895262-79-0](/img/structure/B2554733.png)

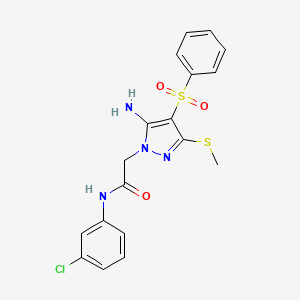

Methyl 3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate, also known as MPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTC is a sulfonamide-based compound that exhibits a unique chemical structure and has been found to possess a range of biological activities.

科学的研究の応用

Antihypertensive Applications

The compound has been studied for its potential as a nonpeptide angiotensin II antagonist. Such compounds, including derivatives of pyrimidinone with a carboxyheteroaryl group, have shown marked antihypertensive activity in vivo, suggesting their utility in treating hypertension (Salimbeni et al., 1995).

Antibacterial Applications

Research has focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. These efforts have led to the creation of compounds with high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Antitumor Applications

Novel series of compounds derived from this chemical scaffold have been synthesized and evaluated for their antitumor and antibacterial properties, showing promising results against various human tumor cell lines and bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).

Antiandrogen Applications

Studies have also explored the synthesis of derivatives with potential antiandrogen activity, focusing on 3-substituted derivatives of 2-hydroxypropionanilides. These compounds have shown partial androgen agonist activity or pure antagonism, indicating their potential for treating androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988).

Novel Synthesis Methods

Research has also been directed towards developing efficient synthesis methods for related compounds. For example, a study on the synthesis of one novel thieno[2,3-D]pyrimidine derivative bearing a sulfonylurea moiety outlined a multi-step synthesis process, highlighting the compound's potential applications in various fields (Chen et al., 2014).

作用機序

Target of Action

The primary target of Methyl 3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate Compounds with similar structures, such as imatinib, have been found to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival .

Mode of Action

The exact mode of action of This compound Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the growth factor signals .

Biochemical Pathways

The specific biochemical pathways affected by This compound The inhibition of tyrosine kinases by similar compounds can disrupt growth factor signals, affecting various downstream effects related to cell proliferation and survival .

Result of Action

The specific molecular and cellular effects of This compound The inhibition of tyrosine kinases by similar compounds can lead to the disruption of growth factor signals, which may result in the inhibition of cell proliferation and survival .

特性

IUPAC Name |

methyl 3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S2/c1-22-13(19)12-11(3-10-23-12)24(20,21)18-8-6-17(7-9-18)14-15-4-2-5-16-14/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOELYEARCGIQFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2554650.png)

![N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2554652.png)

![4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2554655.png)

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)

![N1-(2-ethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2554664.png)

![{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2554667.png)

![3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2554668.png)

![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2554670.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2554671.png)